molecular formula C20H19N3O2 B2476902 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941888-78-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2476902
CAS No.: 941888-78-4
M. Wt: 333.391
InChI Key: NJPNLRCUBNPBCY-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridazinone moiety linked to a phenyl ring, which is further connected to a tolyl group through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core reacts with a halogenated benzene derivative.

    Acetamide Formation: The final step involves the acylation of the substituted phenyl ring with an acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylacetamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)acetamide
  • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(o-tolyl)acetamide

Uniqueness

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group on the acetamide linkage, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNLRCUBNPBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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